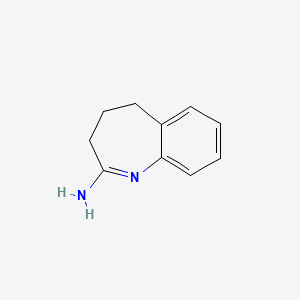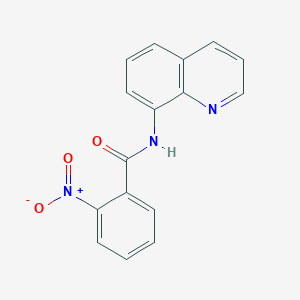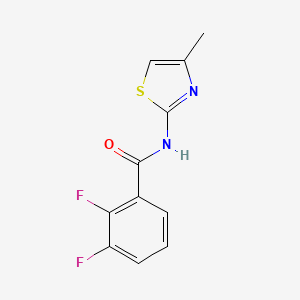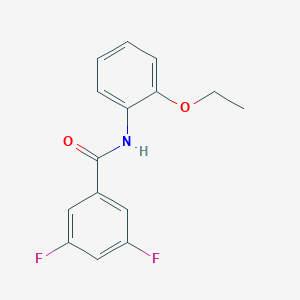![molecular formula C16H18N2O3S B5740724 N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea, also known as DMP 840, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including protein kinase C and tyrosine kinase, which are involved in various cellular signaling pathways.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 involves the inhibition of several enzymes, including protein kinase C and tyrosine kinase. These enzymes play a crucial role in various cellular signaling pathways, including those involved in cancer development. By inhibiting these enzymes, N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 can suppress the activation of these pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in lab experiments is its potent inhibitory activity against several enzymes involved in cancer development. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840. One area of research is the development of more potent and selective inhibitors of protein kinase C and tyrosine kinase, which may have fewer side effects than N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 treatment. Additionally, the potential use of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of novel drug delivery systems for N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 may improve its efficacy and reduce its toxicity.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 involves the reaction of 3,4-dimethoxyaniline with 2-(methylthio)aniline in the presence of urea and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst used.
科学研究应用
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has also been found to suppress the activation of several signaling pathways that are involved in cancer development, such as the PI3K/AKT and MAPK/ERK pathways.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-13-9-8-11(10-14(13)21-2)17-16(19)18-12-6-4-5-7-15(12)22-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJQROWXFSDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)

